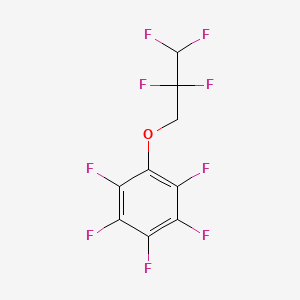

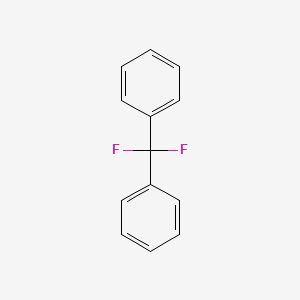

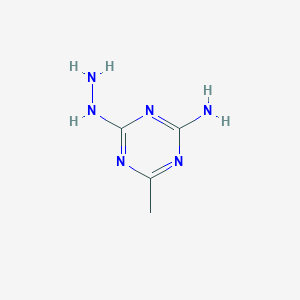

![molecular formula C8H13NOS B1598425 2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol CAS No. 869941-84-4](/img/structure/B1598425.png)

2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol

Vue d'ensemble

Description

2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol (MTMAE) is an organic compound belonging to the class of thiophenes. It is a colorless liquid at room temperature and is soluble in water and alcohols. MTMAE has been studied extensively in recent years due to its potential applications in scientific research and its unique biochemical and physiological effects.

Applications De Recherche Scientifique

Sympathomimetic Activity Modification

Structural modification of sympathomimetic agents, similar to 2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol, by adding alkyl groups, alters their activity. This has been shown to differentiate β-receptor populations into β-1 and β-2 types, suggesting potential applications in identifying and targeting specific receptor subtypes for therapeutic intervention (Lands, Ludueña, & Buzzo, 1967).

Amino-Protective Groups for Peptide Synthesis

Modification of similar structures has led to the development of amino-protective groups that are labile in alkaline media. This advancement in peptide synthesis technology suggests potential applications in the synthesis of complex peptides and proteins, enhancing the efficiency and selectivity of synthetic methods (Verhart & Tesser, 2010).

Site-Directed Conjugation in Proteins

The structure of 2-amino alcohols facilitates site-directed labeling of proteins and peptides, allowing for the attachment of biotin or fluorescent reporters. This methodology is crucial for biological studies, enabling researchers to track and study protein functions and interactions in complex biological systems (Geoghegan & Stroh, 1992).

Polymer Synthesis

Aminoalcohols serve as direct initiators in the polymerization of certain compounds, demonstrating the role of these molecules in the synthesis of telechelic and block copolymers. This highlights their importance in materials science, offering routes to novel polymers with specific end-group functionalities (Bakkali-Hassani et al., 2018).

CO2 Capture Technology

Innovations in carbon dioxide capture technologies have explored the use of amine-based absorbents, where structures similar to 2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol play a role. These studies contribute to the development of more efficient and environmentally friendly methods for capturing CO2, addressing global challenges related to climate change (Barzagli, Giorgi, Mani, & Peruzzini, 2018).

Propriétés

IUPAC Name |

2-[(3-methylthiophen-2-yl)methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c1-7-2-5-11-8(7)6-9-3-4-10/h2,5,9-10H,3-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOGNJUGEMHXNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405994 | |

| Record name | 2-{[(3-Methylthiophen-2-yl)methyl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol | |

CAS RN |

869941-84-4 | |

| Record name | 2-{[(3-Methylthiophen-2-yl)methyl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

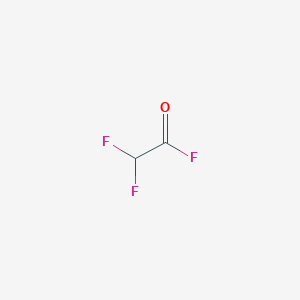

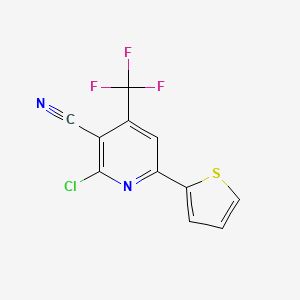

![1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1598347.png)

![Methyl 3-[8,18-bis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoate](/img/no-structure.png)